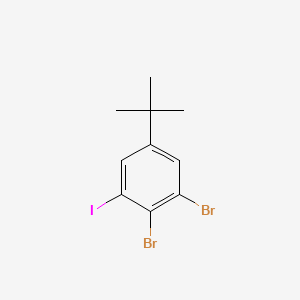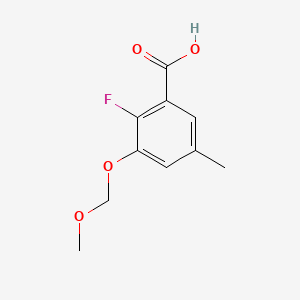
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The steps include nitration, chlorination, fluorination, and oxidation, each carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The fluorine atom and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-methoxybenzoic acid: Similar in structure but lacks the methoxymethoxy group.
3-Fluoro-2-methoxybenzoic acid: Another isomer with different positioning of the fluorine and methoxy groups.
2-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of the methoxymethoxy group.
Uniqueness
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H11FO4 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
2-fluoro-3-(methoxymethoxy)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)9(11)8(4-6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
LBZIPUKIJYKOHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCOC)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


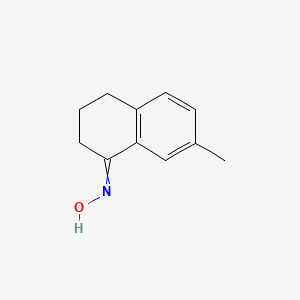


![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)
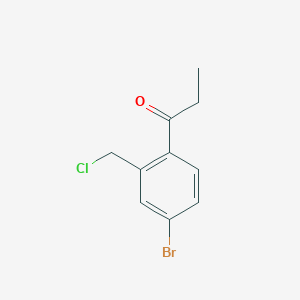
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
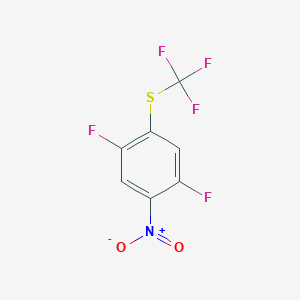


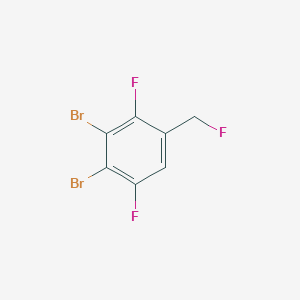
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
